molecular formula C15H15F2NO5S B2802115 2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide CAS No. 1798619-12-1

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

Cat. No. B2802115
CAS RN: 1798619-12-1
M. Wt: 359.34
InChI Key: QTUBJWLLBNBQBA-UHFFFAOYSA-N
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Description

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide is a chemical compound that has been extensively studied for its scientific research applications. It is a potent and selective inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.

Scientific Research Applications

Bio-imaging in Live Cells and Zebrafish

A study by Ravichandiran et al. (2020) discusses a phenoxazine-based fluorescence chemosensor developed for the detection of Cd2+ and CN− ions. This chemosensor, which includes a furan-2-carboxamide group, has been demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Synthesis of CF2H-Containing Oxindoles

Research by Zhu, You, and Li (2019) developed a photocatalytic difluoromethylation/cyclization of N-aryl acrylamides for synthesizing various CF2H-containing oxindoles, which could have potential applications in medicinal chemistry (Zhu, You, & Li, 2019).

Construction of 2-Sulfonylbenzo[b]furans

Li and Liu (2014) achieved the efficient construction of 2-sulfonylbenzo[b]furans from readily available trans-2-hydroxycinnamic acids and sodium sulfinates. This method presents an expedient access to a series of products in one step via a cascade process (Li & Liu, 2014).

Synthesis of Aryl Benzo[b]furan Thioethers

Zhao et al. (2015) developed an efficient, metal-free protocol for synthesizing aryl benzo[b]furan thioethers. This method is based on the I2-catalyzed cross-coupling of benzo[b]furans with aryl sulfonyl hydrazides (Zhao et al., 2015).

Synthesis of Fluorine-Containing Compounds

Research by Mori and Morishima (1994) explored fluorination reactions of specific furan derivatives, revealing insights into the selective production of fluorine-containing compounds, which are crucial in various areas of chemistry (Mori & Morishima, 1994).

Preparation of Spiro Compounds

Sun et al. (2017) reported the sulfuric acid-promoted cascade cyclization for the efficient synthesis of spiro[indene-1,1'-isoindolin]-3'-ones, derived from 2-(3-hydroxyprop-1-ynyl)benzamides (Sun et al., 2017).

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO5S/c1-15(20,12-7-4-8-23-12)9-18-13(19)10-5-2-3-6-11(10)24(21,22)14(16)17/h2-8,14,20H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUBJWLLBNBQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide

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